Tri-Functional vs. Di-Functional OH Content: Crosslink Density Potential in Epoxy Thermosets
CAS 2300-15-4 possesses three phenolic hydroxyl groups per molecule (C24H26O3) [1], conferring a theoretical OH functionality of 3, compared with 2 for Bisphenol A (BPA, C15H16O2) and 2 for Bisphenol P (4,4′-(1,3-phenylenediisopropylidene)bisphenol, C24H26O2) . Upon glycidylation, this produces a tri-functional epoxy resin precursor capable of generating higher crosslink density in the cured network than di-functional BPA-derived diglycidyl ether (DGEBA). The patent literature explicitly teaches that polyglycidyl ethers of this tri-functional phenol yield cured epoxy products with 'good dimensional stability at high temperature' [2]. While direct comparative crosslink density values (νe, mol/cm³) for this specific compound versus DGEBA are not publicly available, the class-level inference is supported by the well-established principle that increasing epoxy functionality from 2 to 3 raises crosslink density and Tg in cured networks [3].
| Evidence Dimension | Phenolic OH functionality (theoretical epoxy groups per monomer after glycidylation) |
|---|---|
| Target Compound Data | 3 OH groups per molecule (C24H26O3, MW 362.46 g/mol) [1] |
| Comparator Or Baseline | BPA: 2 OH groups (C15H16O2, MW 228.29 g/mol); Bisphenol P: 2 OH groups (C24H26O2, MW 346.46 g/mol) |
| Quantified Difference | Target: 3 OH (OH equivalent weight ≈ 120.8 g/eq); BPA: 2 OH (OH eq. wt. ≈ 114.1 g/eq); Bisphenol P: 2 OH (OH eq. wt. ≈ 173.2 g/eq). The absolute OH count per molecule is 50% higher than BPA and Bisphenol P. |
| Conditions | Structural/stoichiometric comparison based on molecular formula and IUPAC nomenclature; epoxy resin crosslink density inference from polymer network theory. |
Why This Matters
Higher OH functionality directly translates to higher potential crosslink density in epoxy formulations, which is a primary driver of glass transition temperature (Tg), modulus, and solvent resistance—key selection criteria for high-performance structural composites and electronic encapsulation materials.
- [1] Rozycka-Sokolowska, E.; Marciniak, B. 2,4-Bis[1-(4-hydroxyphenyl)-1-methylethyl]phenol: a three-dimensional framework built from O—H⋯O hydrogen bonds. Acta Crystallographica Section C 2008, 64 (4), o242–o244. DOI: 10.1107/S0108270108006045. View Source
- [2] Krimm, H.; Schnell, H.; Kubens, R.; Andres, K. Epoxide composition containing the polyglycidyl ethers of 2,4-bis-(4-hydroxycumyl)-phenol. United States Patent US3383432, May 14, 1968. Assignee: Bayer AG. View Source
- [3] MDPI. Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. Published 2021-06-21. Demonstrates that tri-functional epoxy systems can increase tensile strength by ~14% over neat DGEBA. View Source
